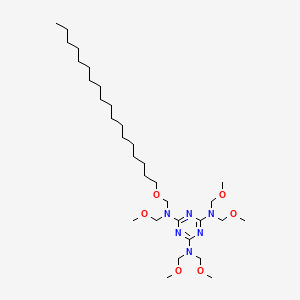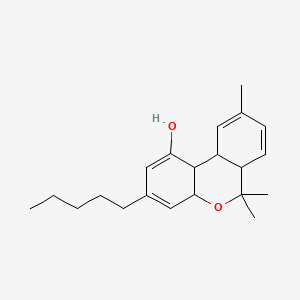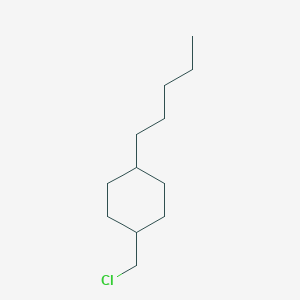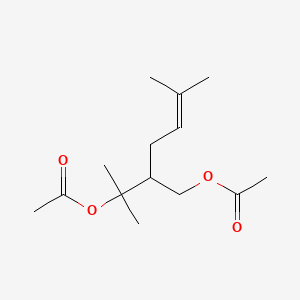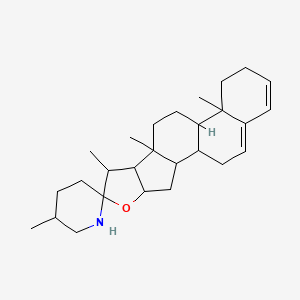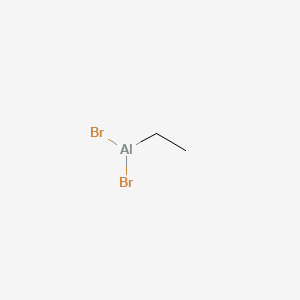
Dibromoethylaluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromoethylaluminium is an organoaluminium compound with the chemical formula C₂H₅AlBr₂. It is a colorless liquid that is primarily used in organic synthesis and as a reagent in various chemical reactions. The compound is known for its reactivity and is often utilized in the preparation of other organoaluminium compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibromoethylaluminium can be synthesized through the reaction of ethylaluminium sesquibromide with ethylene. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C2H5Al2Br3+C2H4→2C2H5AlBr2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where precise control of temperature and pressure is maintained. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dibromoethylaluminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form ethylaluminium compounds.
Substitution: this compound can participate in substitution reactions where the bromine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as lithium aluminium hydride are often used.
Substitution: Halogen exchange reactions can be carried out using halide salts.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of ethylaluminium oxide.
Reduction: Reduction typically yields ethylaluminium compounds.
Substitution: Substitution reactions can produce a variety of organoaluminium compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Dibromoethylaluminium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, although its applications are limited due to its reactivity.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of other organoaluminium compounds, which are important in various industrial processes.
Mecanismo De Acción
The mechanism of action of dibromoethylaluminium involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it highly reactive and useful in catalyzing various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Diethylaluminium bromide (C₄H₁₀AlBr): Similar in structure but with different reactivity.
Ethylaluminium sesquibromide (C₄H₁₀Al₂Br₃): Used as a precursor in the synthesis of dibromoethylaluminium.
Triethylaluminium (C₆H₁₅Al): Another organoaluminium compound with different applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of two bromine atoms, which make it particularly useful in substitution reactions. Its ability to act as a Lewis acid also sets it apart from other similar compounds.
Propiedades
Número CAS |
2386-62-1 |
|---|---|
Fórmula molecular |
C2H5AlBr2 |
Peso molecular |
215.85 g/mol |
Nombre IUPAC |
dibromo(ethyl)alumane |
InChI |
InChI=1S/C2H5.Al.2BrH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |
Clave InChI |
JFICPAADTOQAMU-UHFFFAOYSA-L |
SMILES canónico |
CC[Al](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


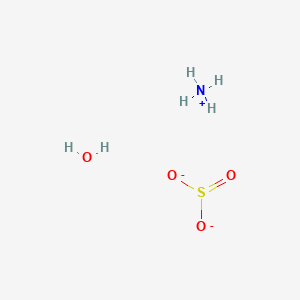
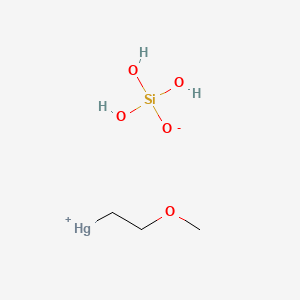

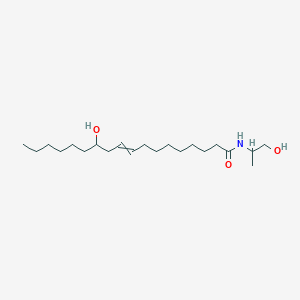
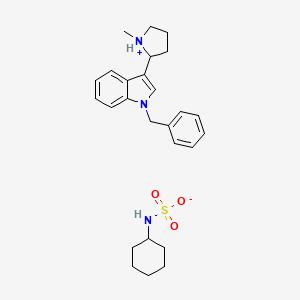
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)

